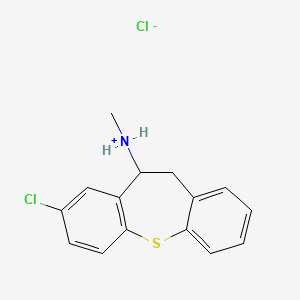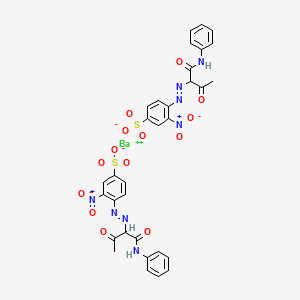
9,12,15-Octadecatrienamide, N,N-bis(2-hydroxyethyl)-, (9Z,12Z,15Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide is a complex organic compound characterized by its multiple double bonds and functional groups. This compound is notable for its unique structure, which includes a long hydrocarbon chain with three conjugated double bonds and two hydroxyethyl groups attached to a nitrogen atom. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide typically involves the following steps:
Starting Material: The synthesis begins with 9,12,15-octadecatrienoic acid, which is a fatty acid with three conjugated double bonds.
Amidation Reaction: The carboxylic acid group of 9,12,15-octadecatrienoic acid is converted to an amide group through a reaction with diethanolamine. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of (9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide may involve large-scale amidation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient purification methods, such as high-performance liquid chromatography (HPLC), is crucial to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions, typically in the presence of a catalyst such as palladium on carbon.
Substitution: The hydroxyethyl groups can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is used for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, reduced alkanes, and substituted amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of conjugated double bonds and the effects of functional groups on chemical reactions.
Biology: The compound is investigated for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating inflammation and oxidative stress.
Industry: It is used in the development of new materials, such as surfactants and lubricants, due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of (9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide involves its interaction with biological membranes and proteins. The compound’s hydrocarbon chain can insert into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyethyl groups can form hydrogen bonds with proteins, potentially modulating their activity. Additionally, the conjugated double bonds can participate in redox reactions, influencing cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide: Similar structure but with only one hydroxyethyl group.
(9Z,12Z,15Z)-N-(2-hydroxyethyl)henicosa-9,12,15-trienamide: Similar structure but with a longer hydrocarbon chain.
Uniqueness
(9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide is unique due to the presence of two hydroxyethyl groups, which enhance its amphiphilic properties and reactivity. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propriétés
Numéro CAS |
59846-11-6 |
|---|---|
Formule moléculaire |
C22H39NO3 |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
(9Z,12Z,15Z)-N,N-bis(2-hydroxyethyl)octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h3-4,6-7,9-10,24-25H,2,5,8,11-21H2,1H3/b4-3-,7-6-,10-9- |
Clé InChI |
VHFVFDNVBQGNQX-PDBXOOCHSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N(CCO)CCO |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester](/img/structure/B13769191.png)
![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid](/img/structure/B13769205.png)
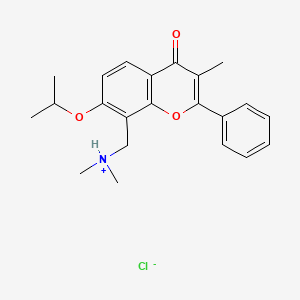
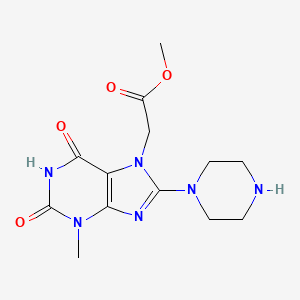
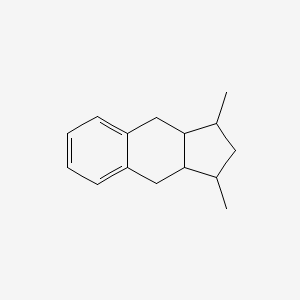
![1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide](/img/structure/B13769222.png)
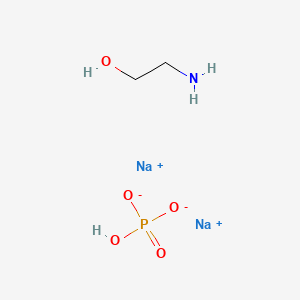
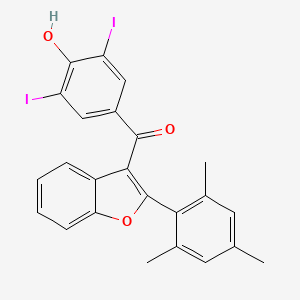
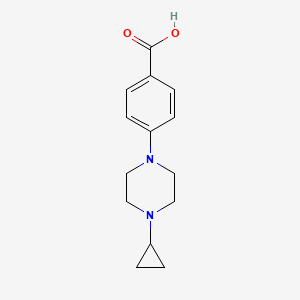
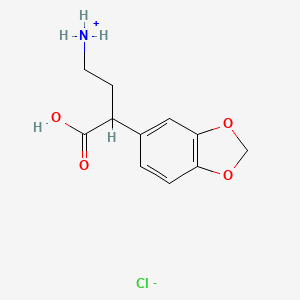
![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)
